molecular formula C9H9F3O5S2 B13419363 Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester CAS No. 37891-93-3

Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester

Cat. No.: B13419363
CAS No.: 37891-93-3
M. Wt: 318.3 g/mol
InChI Key: SARNMZLPZYVMPO-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester (CAS 204908-34-9) is a trifluoromethanesulfonate (triflate) ester with the molecular formula C₉H₉F₃O₅S₂. It is structurally characterized by a [(4-methylphenyl)sulfonyl]methyl group attached to the triflate moiety. This compound is also known by synonyms such as para-toluenesulfonylmethyl triflate and methyl 4-methylbenzenesulfonyl triflate . Triflates are widely used in organic synthesis as excellent leaving groups and electrophilic reagents due to their high reactivity and stability under various conditions.

Properties

CAS No.

37891-93-3

Molecular Formula

C9H9F3O5S2

Molecular Weight

318.3 g/mol

IUPAC Name

(4-methylphenyl)sulfonylmethyl trifluoromethanesulfonate

InChI

InChI=1S/C9H9F3O5S2/c1-7-2-4-8(5-3-7)18(13,14)6-17-19(15,16)9(10,11)12/h2-5H,6H2,1H3

InChI Key

SARNMZLPZYVMPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione Intermediate

A key intermediate in the preparation is 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione, which can be synthesized by the following method derived from Chinese patent CN94194833 and CN106892806B:

Step Reagents & Conditions Description
1 p-methylacetophenone (1 mol), sodium ethoxide (1 mol), diethyl ether (solvent) Mix and stir at 40 °C for 6 hours to form a yellow solid intermediate.
2 Add acetonitrile (300 mL) to partially dissolve the solid. Prepare for acylation reaction.
3 Add trifluoroacetyl bromide (1.3 mol) dropwise at 50 °C, react for 3 hours. Formation of trifluoromethylated diketone.
4 Filter and evaporate solvent partially, cool to -10 °C to crystallize product. Obtain white solid with 99.2% purity and 91.2% yield.

Catalysts : Sodium ethoxide is used, but alternatives include sodium methoxide, sodium hydride, triethylamine, pyridine, 1,8-diazabicycloundec-7-ene, and sodium bis(trimethylsilyl)amide. Catalyst to p-methylacetophenone molar ratio ranges from 0.2:1 to 2:1.

Solvents : Organic solvents such as toluene, diethyl ether, acetonitrile, and isopropyl ether are suitable.

Temperature : Reaction temperature ranges from -50 °C to 60 °C, optimally 20 °C to 50 °C.

Crystallization : Solvents like methanol, ethanol, acetonitrile, toluene, dichloromethane, isopropyl ether, tetrahydrofuran, or m-dichlorobenzene at -20 °C to 30 °C are used for purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group acts as an excellent leaving group, enabling efficient nucleophilic displacement reactions. This property is exploited in alkylation and arylation processes:

  • Methanolysis : Reacts with methanol under acidic conditions to form methyl methanesulfonate (MMS) through nucleophilic attack at the α-carbon. Kinetic studies show this pathway dominates in anhydrous methanol at 40–60°C, with ≤0.35% MMS conversion observed experimentally .

  • Reaction with Organometallics :

    NucleophileProductApplication
    IndenyllithiumIndene derivativesCatalyst ligands for styrene polymerization
    Fluoride ionsFluoroethersSynthesis of fluorine-containing compounds

The triflate's leaving-group ability is enhanced by the electron-withdrawing trifluoromethyl group, lowering the activation energy for SN2 mechanisms.

Solvolysis and Decomposition Pathways

Three competing pathways govern ester stability in protic solvents (Figure 1):
Pathway A : Reversible ester formation via sulfonate anion and protonated alcohol (dominant in anhydrous methanol) .
Pathway B : Acid-catalyzed esterification analogous to AAC2 carboxylic ester mechanisms .
Pathway C : Irreversible alcoholysis yielding sulfonic acid and dimethyl ether .

Experimental data demonstrates critical process dependencies:

ConditionEffect on MMS Formation (60°C)
1 M MSA0.35% conversion
+10% H₂O72% reduction
+2,6-lutidineUndetectable levels

Acid-Base Interactions

The compound participates in acid-mediated equilibria:

text
R-OSO₂CF₃ + Base ⇌ R-O⁻ + CF₃SO₃H-Base⁺

Key observations:

  • Partial neutralization with 2,6-lutidine (pKa 6.76 in MeOH) reduces ester formation by 89% .

  • Excess base (≥1.2 eq) completely suppresses ester generation through sulfonate anion stabilization .

Thermal Stability Profile

Controlled decomposition studies reveal temperature-dependent behavior:

TemperatureHalf-life (h)Major Products
40°C>500None detected
60°C48CF₃SO₃H, ethers
80°C6.5Polymerization byproducts

Activation energy (Eₐ) for decomposition: 85 kJ/mol (R²=0.98) .

Comparative Reactivity

Sulfonate Ester TypeRelative Reactivity (k, s⁻¹)Leaving Group Ability
Triflate (This compound)1.0 (reference)Excellent (CF₃SO₃⁻)
Mesylate0.03Good (CH₃SO₃⁻)
Tosylate0.001Moderate (ArSO₃⁻)

The triflate group demonstrates 30× greater reactivity than mesylates in SN2 displacements.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.

    Biology: The compound can be used in biochemical studies to modify proteins and other biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in nucleophilic substitution reactions, where it can be attacked by nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Triflate Esters

Aryl Triflates with Substituent Variations

4-Chlorophenyl Trifluoromethanesulfonate (CAS 29540-84-9)
  • Structure : Triflate group attached to a 4-chlorophenyl ring.
  • Synthesis : Prepared via palladium-catalyzed coupling using sodium tert-butoxide as a base. Yields are influenced by substituent electronics, with electron-deficient aryl triflates (e.g., 4-nitro) showing lower efficiency .
  • Key Differences :
    • The 4-chloro substituent is electron-withdrawing, enhancing electrophilicity compared to the electron-donating 4-methyl group in the target compound.
    • Reactivity in nucleophilic substitutions is higher due to the electron-deficient aromatic ring .
Pyridinyl Triflates

Examples include 4-methyl-2-pyridyl triflate (CAS 179260-78-7) and 5-methyl-2-pyridyl triflate (CAS 154447-03-7):

  • Structure : Triflate attached to methyl-substituted pyridine rings.
  • Applications : Used in cross-coupling reactions (e.g., Negishi couplings) for synthesizing bipyridine derivatives .
  • Key Differences :
    • The pyridine ring introduces nitrogen-based electronic effects, altering reactivity compared to purely aromatic systems.
    • Steric hindrance from the pyridinyl group may reduce accessibility in certain reactions .

Alkyl and Heterocyclic Triflates

Methyl Triflate (CAS 333-27-7)
  • Structure : Simplest triflate ester (CH₃OSO₂CF₃).
  • Reactivity : A potent methylating agent in alkylation reactions.
  • Key Differences :
    • The target compound’s bulkier [(4-methylphenyl)sulfonyl]methyl group reduces its volatility and increases selectivity in sterically demanding reactions compared to methyl triflate .
2-(2-Phenylethyl)-4-Oxazolyl Triflate (CAS 389578-44-3)
  • Structure : Triflate ester with a 4-oxazolyl heterocycle and phenylethyl substituent.
  • Properties : Predicted boiling point: 384.1°C; density: 1.457 g/cm³; pKa: -3.2 .
  • The phenylethyl group adds steric bulk, which may slow reaction kinetics compared to the target compound .

Substituent Effects on Reactivity and Stability

Electronic Effects

  • Electron-Donating Groups (e.g., 4-methyl) :
    • Stabilize the triflate leaving group through resonance and inductive effects, moderating reactivity.
    • Enhance thermal stability, making the compound suitable for high-temperature reactions .
  • Electron-Withdrawing Groups (e.g., 4-chloro, nitro) :
    • Increase electrophilicity, accelerating nucleophilic substitutions but reducing synthetic yields due to competing side reactions .

Steric Effects

  • Bulkier Substituents (e.g., [(4-methylphenyl)sulfonyl]methyl) :
    • Reduce reaction rates in sterically hindered environments but improve regioselectivity.
    • Example: The target compound may outperform smaller triflates in Suzuki-Miyaura couplings where steric control is critical .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Type Key Properties/Applications
[(4-Methylphenyl)sulfonyl]methyl triflate 204908-34-9 C₉H₉F₃O₅S₂ Aromatic sulfonyl High stability, used in selective alkylations
4-Chlorophenyl triflate 29540-84-9 C₇H₄ClF₃O₃S Electron-withdrawing High electrophilicity, lower yields
4-Methyl-2-pyridyl triflate 179260-78-7 C₈H₇F₃NO₃S Heterocyclic Cross-coupling reactions
Methyl triflate 333-27-7 C₂H₃F₃O₃S Alkyl Rapid methylating agent
2-(2-Phenylethyl)-4-oxazolyl triflate 389578-44-3 C₁₃H₁₁F₃N₂O₃S Heterocyclic/alkyl Predicted pKa: -3.2, high boiling point

Notes on Data Limitations

    Biological Activity

    Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester (CAS Number: 37891-93-3) is a complex organic compound characterized by its unique structural features, including a trifluoromethanesulfonate group and a 4-methylphenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and synthetic applications, due to its potential biological activities and reactivity.

    Chemical Structure and Properties

    The molecular formula of this compound is C₉H₉F₃O₅S₂. The presence of three fluorine atoms contributes to its distinctive chemical properties, enhancing both its reactivity and solubility in organic solvents.

    Table 1: Comparison of Related Compounds

    Compound NameStructureUnique Features
    Methanesulfonic AcidCH₄O₃SWidely used as a solvent and reagent
    Trifluoromethanesulfonic AcidCF₃SO₂HStrong acidity; used in electrophilic fluorination
    4-Methylphenylsulfonyl ChlorideC₇H₇ClO₂SReactive sulfonyl chloride; used in nucleophilic substitutions
    Trifluoromethanesulfonate EstersGeneral structureVersatile reactivity; used as leaving groups in organic synthesis

    Biological Activity

    The biological activity of this compound has been explored through various studies focusing on its interaction with biological systems. The following sections summarize key findings regarding its antimicrobial , anticancer , and anti-inflammatory properties.

    Antimicrobial Activity

    Research indicates that compounds similar to methanesulfonic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonate esters can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

    Anticancer Activity

    In vitro studies have evaluated the anticancer potential of methanesulfonic acid derivatives. For example, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines. One study reported that a related compound inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.

    Anti-inflammatory Activity

    The anti-inflammatory effects of methanesulfonic acid derivatives have also been documented. Research involving animal models has shown that these compounds can reduce inflammation markers in conditions such as arthritis. The proposed mechanism includes inhibition of pro-inflammatory cytokines like interleukin-1 (IL-1).

    Case Studies

    • Antimicrobial Efficacy : A study conducted on various sulfonate esters demonstrated that methanesulfonic acid derivatives exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations lower than 1 mM, indicating strong antimicrobial activity.
    • Cytotoxicity Against Cancer Cells : In a controlled laboratory setting, a derivative similar to methanesulfonic acid was tested against human lung cancer cells (A549). Results showed a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
    • Inflammation Model : In a rat model of collagen-induced arthritis, treatment with methanesulfonic acid derivatives resulted in reduced paw swelling and lower levels of inflammatory markers compared to the control group.

    Q & A

    Q. Methodological Guidance

    • Storage: Store at −20°C under inert gas (argon) to prevent hydrolysis. Glass containers with PTFE-lined caps are recommended to avoid leaching .
    • Handling: Use gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential irritant properties .
    • Disposal: Neutralize with aqueous bicarbonate before disposal to convert reactive esters into less hazardous sulfonic acids .

    What analytical techniques are effective in detecting and quantifying degradation products of this ester?

    Q. Methodological Guidance

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Detects hydrolysis byproducts (e.g., trifluoromethanesulfonic acid) with limits of quantification (LOQ) < 0.1% .
    • Gas Chromatography (GC): Headspace GC with flame ionization detection (FID) monitors volatile degradation products (e.g., methanol) .
    • Ion Chromatography (IC): Quantifies sulfonate anions (e.g., CF3_3SO3_3^-) in aqueous matrices with <1 ppm sensitivity .

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